molecular formula C5H10ClNO3 B001024 5-Aminolevulinic acid hydrochloride CAS No. 5451-09-2

5-Aminolevulinic acid hydrochloride

Cat. No.: B001024
CAS No.: 5451-09-2
M. Wt: 167.59 g/mol
InChI Key: ZLHFONARZHCSET-UHFFFAOYSA-N
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Description

Aminolevulinic acid hydrochloride: is a hydrochloride salt form of aminolevulinic acid, a naturally occurring non-proteinogenic amino acid. It is an essential precursor in the biosynthesis of tetrapyrroles, such as heme, chlorophyll, and vitamin B12. This compound is widely used in medical and scientific research, particularly in photodynamic therapy and fluorescence-guided surgery .

Mechanism of Action

Target of Action

5-Aminolevulinic acid hydrochloride (5-ALA HCl) is a porphyrin precursor . Its primary targets are cells where it is metabolized to protoporphyrin IX (PpIX), a photoactive compound . This compound is particularly useful in the treatment of actinic keratosis and visualization of gliomas .

Mode of Action

The mode of action of 5-ALA HCl involves its metabolic conversion to PpIX, which accumulates in the skin where 5-ALA has been applied . This process is known as photosensitization . When exposed to light of appropriate wavelength and energy, the accumulated PpIX produces a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen .

Biochemical Pathways

5-ALA HCl is an intermediate in heme biosynthesis . It can be biosynthesized through the C4 pathway that uses succinyl-CoA and glycine as precursors, or through the C5 pathway that uses glutamate as a precursor . Two ALA molecules are coalesced to form a pyrrole ring, called porphobilinogen (PBG), a reaction catalyzed by ALA dehydratase (ALAD) .

Pharmacokinetics

It is known that approximately 25% of 5-ala is excreted in the urine in an unchanged form . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The result of 5-ALA HCl action is the production of PpIX, which, when exposed to light, leads to a cytotoxic process . This process is used in photodynamic therapy (PDT) for various types of cancer . It is also used to visualize tumorous tissue in neurosurgical procedures .

Action Environment

The action of 5-ALA HCl can be influenced by environmental factors. For instance, the compound is used only outdoors or in a well-ventilated area . Furthermore, the effectiveness of 5-ALA HCl in photodynamic therapy (PDT) can be influenced by the specific light wavelengths used .

Safety and Hazards

5-ALA HCl may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and serious eye irritation .

Future Directions

5-ALA is a promising biostimulant and nutrient with wide applications in modern agriculture and therapy . Efficient bioproduction of 5-ALA from cheap bioresources will brighten the prospects for industrialization of this sustainable and environment-friendly process .

Biochemical Analysis

Biochemical Properties

5-Aminolevulinic acid hydrochloride plays a significant role in biochemical reactions. It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . It is also a photosensitizer, forming oxygen radicals with light energy . The compound interacts with several enzymes and proteins, including glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the expression levels of downstream genes affect enzyme activity and transcription of the this compound biosynthesis pathway, as well as cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into protoporphyrin IX, a powerful photosensitizer that causes a photosensitive effect . This conversion process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to improve iron status and immune response in livestock .

Metabolic Pathways

This compound is involved in the metabolic pathways of tetrapyrrole biosynthesis, including the synthesis of chlorophyll, heme, and vitamin B12 . It interacts with enzymes such as glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminolevulinic acid hydrochloride can be synthesized through various methods. One common method involves the reaction of succinic anhydride with amide acetate under controlled conditions . Another method involves the Shemin pathway, where aminolevulinic acid is formed from the condensation of succinyl-CoA and glycine .

Industrial Production Methods: In industrial settings, aminolevulinic acid hydrochloride is produced using proprietary synthetic methods. The compound is typically stored at low temperatures to maintain stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Aminolevulinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include protoporphyrin IX and other tetrapyrrole derivatives, which are crucial in biological processes such as oxygen transport and photosynthesis .

Properties

IUPAC Name

5-amino-4-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFONARZHCSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045914
Record name Aminolevulinic acid hydrochloride
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-09-2
Record name Aminolevulinic acid hydrochloride
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Record name Aminolevulinic acid hydrochloride [USAN]
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Record name 5451-09-2
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Record name 5451-09-2
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Record name Aminolevulinic acid hydrochloride
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Record name 5-amino-3-oxopentanoic acid
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Record name AMINOLEVULINIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 5-ALA?

A1: 5-ALA is a precursor in the heme biosynthesis pathway. When administered, it leads to the accumulation of protoporphyrin IX (PpIX), a fluorescent photosensitizer, within cells. [] Upon light activation, PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death. [, ]

Q2: How does 5-ALA differentiate between healthy and cancerous tissues?

A2: 5-ALA-induced PpIX tends to accumulate preferentially in rapidly dividing cells like cancer cells due to differences in metabolism and enzyme activity. [, ] This allows for selective targeting and visualization of cancerous tissues during fluorescence-guided surgery. [, , ]

Q3: What is the molecular formula and weight of 5-ALA hydrochloride?

A3: The molecular formula is C5H10ClNO3, and its molecular weight is 167.6 g/mol.

Q4: Are there specific spectroscopic techniques used to characterize 5-ALA?

A4: While spectroscopic data isn't extensively discussed in the provided research, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment of 5-ALA hydrochloride.

Q5: Have any structural modifications to 5-ALA been explored, and how do they impact its activity?

A6: Research mentions the use of 5-aminolevulinate methyl ester hydrochloride (MAL-HCl) and 5-aminolevulinate phosphate (ALA-P) as alternatives to 5-ALA hydrochloride in photodynamic therapy. [] Some studies suggest that ALA-P might accumulate more selectively than 5-ALA hydrochloride, potentially leading to lower pain levels during treatment. []

Q6: What are the SHE (Safety, Health, and Environment) considerations surrounding 5-ALA hydrochloride use?

A8: While specific SHE regulations are not outlined in the provided research, pharmaceutical-grade 5-ALA hydrochloride undergoes rigorous safety and efficacy testing before approval for medical use, as exemplified by the European Medicines Agency's assessment. []

Q7: How is 5-ALA hydrochloride administered, and what is known about its absorption, distribution, metabolism, and excretion (ADME)?

A9: 5-ALA hydrochloride is administered orally or topically, depending on the application. [, , ] While specific ADME details are not extensively discussed in the provided research, it's known that 5-ALA is metabolized to PpIX, which plays a central role in its mechanism of action. [, ]

Q8: What preclinical and clinical evidence supports the efficacy of 5-ALA in treating various conditions?

A10: Multiple studies demonstrate the efficacy of 5-ALA-mediated photodynamic therapy in treating actinic keratosis, [, , , ] basal cell carcinoma, [, , ] and condylomata acuminata. [] It also shows promise in treating vulvar intraepithelial neoplasia, [] laryngeal papillomatosis, [] and bladder cancer. [, , ]

Q9: What analytical methods are used to assess the concentration and purity of 5-ALA hydrochloride?

A11: While specific methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for quantifying 5-ALA hydrochloride and assessing its purity. []

Q10: What are some key research tools and resources facilitating 5-ALA research?

A12: The development of fluorescence imaging techniques and specialized equipment, like the LESA-01-BIOSPEK spectrum analyzer, has significantly advanced the application of 5-ALA in fluorescence-guided surgery. []

Q11: What historical milestones have shaped the field of 5-ALA research?

A13: The FDA's approval of 5-ALA for photodynamic therapy in 1996 marked a significant milestone, paving the way for its widespread clinical use. []

Q12: How does 5-ALA research intersect with other scientific disciplines?

A14: 5-ALA research bridges various disciplines, including photochemistry, oncology, dermatology, urology, and microbiology, fostering collaborations and driving innovation in diagnostics and therapeutics. [, , , , , , , , , ]

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